molecular formula C9H14N4O B13056907 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one

Cat. No.: B13056907
M. Wt: 194.23 g/mol
InChI Key: WWJUOOGTIGSSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one is a heterocyclic compound that features both pyrazole and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with 1-methylpyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile
  • 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
  • 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)benzonitrile

Uniqueness

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one is unique due to its combination of pyrazole and pyrrolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

3-(3-amino-5-methylpyrazol-1-yl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C9H14N4O/c1-6-5-8(10)11-13(6)7-3-4-12(2)9(7)14/h5,7H,3-4H2,1-2H3,(H2,10,11)

InChI Key

WWJUOOGTIGSSBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CCN(C2=O)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.